
N-アシルドパミン
概要
説明
N-アラキドノイルドーパミン (NADA) は、CB₁受容体 と一過性受容体電位V₁ (TRPV1) イオンチャネル の両方のアゴニストとして二重の役割を果たす興味深いエンドカンナビノイドです。 2000年に推定されるエンドカンナビノイドとして初めて記述され、NADAは後に2002年にエンドバニロイドとして特定されました。 それは、アラキドン酸とドーパミンから生じる内因性脂質であり、海馬、小脳、線条体などの脳領域に特に高濃度で存在します .
科学的研究の応用
Neuroprotective Properties
Mechanisms of Action:
NADA has been shown to promote the release of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF) under oxidative stress conditions. In differentiated neuronal cultures, NADA application resulted in increased BDNF levels in the culture medium while decreasing the intracellular precursor proBDNF levels. This suggests that NADA not only stimulates BDNF transcription but also enhances its maturation and release, providing a neuroprotective effect against oxidative stress .
Case Study:
In a study assessing the effects of NADA on neuronal survival under oxidative stress, it was found that NADA significantly reduced apoptosis markers (BAX/BCL2 ratio) compared to control groups. The application of NADA led to a notable decrease in cell death rates under oxidative conditions .
Pain Management
Role in Pain Modulation:
NADA exhibits both pronociceptive and antinociceptive properties, making it a candidate for pain management strategies. It has been implicated in modulating pain pathways through activation of cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors. These interactions can influence neurotransmitter release and synaptic transmission involved in pain perception .
Case Study:
Research demonstrated that local administration of NADA in the thalamic reticular nucleus (TRN) attenuated hyperalgesia induced by cortical spreading depression (CSD). This suggests that NADA's modulation of pain pathways could be beneficial in treating conditions associated with heightened pain sensitivity .
Anti-Inflammatory Effects
Systemic Inflammation:
NADA has shown efficacy in modulating acute systemic inflammation. Studies indicate that administration of NADA increases survival rates in endotoxemic mice and reduces levels of inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) . This positions NADA as a potential therapeutic agent for managing inflammatory diseases.
Case Study:
In models of systemic inflammation, NADA administration resulted in decreased inflammatory markers, highlighting its potential utility in treating conditions characterized by excessive inflammation .
Neurotransmission Modulation
Impact on Synaptic Transmission:
NADA influences synaptic transmission by modulating glutamatergic and GABAergic signaling through its action on TRPV1 and CB1 receptors. It has been observed to enhance glutamate release while simultaneously reducing GABAergic transmission, indicating its complex role in neurotransmission dynamics within dopaminergic systems .
Data Table: Effects of NADA on Synaptic Transmission
Receptor Type | Effect on Neurotransmission | Mechanism |
---|---|---|
TRPV1 | Increases glutamate release | Activation enhances calcium influx |
CB1 | Decreases GABA release | Inhibition of GABAergic transmission |
作用機序
NADAの効果は、受容体との相互作用に由来します。
CB₁受容体: アゴニストとして、NADAはエンドカンナビノイドシグナル伝達に影響を与えます。
TRPV1チャネル: TRPV1の活性化は、痛み知覚と体温調節に寄与します。
6. 類似の化合物との比較
NADAの独自性は、二重受容体アゴニズム(CB₁およびTRPV₁)にあります。 類似の化合物には、アナンダミド(AEA) とカプサイシン がありますが、NADAの組み合わせた作用はそれを際立たせています。
生化学分析
Biochemical Properties
N-Arachidonyldopamine interacts with various targets, including cannabinoid receptors and the transient receptor potential vanilloid (TRPV1) . It acts as an agonist of the CB1 receptor and the TRPV1 ion channel . N-Arachidonyldopamine plays a significant role in nociception and inflammation in the central and peripheral nervous system .
Cellular Effects
N-Arachidonyldopamine exerts protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Arachidonyldopamine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the plasma membrane translocation of certain proteins, redistributing them to different cellular compartments in a palmitoylation-dependent manner .
Temporal Effects in Laboratory Settings
N-Arachidonyldopamine has been shown to prevent cell death 24 hours after oxidative stress induction . It promotes the expression of antioxidant enzymes and reduces the BAX/BCL2 mRNA ratio .
Dosage Effects in Animal Models
The effects of N-Arachidonyldopamine vary with different dosages in animal models
Metabolic Pathways
N-Arachidonyldopamine is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine . The release of N-Arachidonyldopamine from the composite molecule is accomplished by a series of phospholipases .
Transport and Distribution
It is known that N-Arachidonyldopamine is present in very low concentrations in the brain .
Subcellular Localization
It has been shown that N-Arachidonyldopamine can redistribute certain proteins to the Golgi apparatus in a palmitoylation-dependent manner .
準備方法
合成経路:: NADAは、アラキドン酸とドーパミンを含む酵素経路を通じて合成することができます。 特定の合成経路は広く文書化されていません。
工業生産:: NADAの工業規模での生産方法は、その複雑な構造と低含有量のために依然として限られています。 スケーラブルな合成経路を探求するための研究努力が進行中です。
化学反応の分析
反応:: NADAは、次を含むさまざまな反応を起こします。
酸化: 酸化プロセスはNADAの構造を変える可能性があります。
還元: 還元反応は、その官能基を変える可能性があります。
置換: NADAは置換反応に参加することができます。
酸化: 過マンガン酸カリウム(KMnO₄)またはクロム酸(H₂CrO₄)などの酸化剤。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤。
置換: さまざまな求核剤(例:アミン、チオール)が官能基を置換することができます。
主な生成物:: NADA反応から生じる特定の生成物は、広く文書化されていません。 これらの詳細を解明するためには、さらなる研究が必要です。
4. 科学研究への応用
NADAの多面的な役割は、科学分野にわたって広がっています。
神経生物学: 神経伝達を調節し、痛み知覚に影響を与え、抗酸化特性を示します。
血管機能: NADAは血管の収縮と弛緩に影響を与えます。
炎症: 炎症反応を抑制し、炎症の解決を促進します。
HIV研究: NADAはHIV-1複製に対する阻害活性を示します。
類似化合物との比較
NADA’s uniqueness lies in its dual receptor agonism (CB₁ and TRPV1). Similar compounds include anandamide (AEA) and capsaicin , but NADA’s combined actions set it apart.
生物活性
N-Arachidonoyldopamine (NADA) is a significant compound within the endocannabinoid family, exhibiting diverse biological activities that have implications for neuroprotection, pain modulation, and neuroinflammation. This article aims to provide a comprehensive overview of the biological activity of NADA, supported by research findings, case studies, and relevant data tables.
Overview of N-Arachidonoyldopamine
NADA is synthesized through the conjugation of arachidonic acid and dopamine, primarily occurring in dopaminergic terminals. The biosynthesis involves enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in both the synthesis and degradation of NADA . As an endocannabinoid, NADA interacts with cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1), influencing various physiological processes.
1. Neuroprotective Effects
Research has demonstrated that NADA exhibits neuroprotective properties under oxidative stress conditions. In vitro studies showed that NADA significantly reduced the BAX/BCL2 expression ratio, indicating a decrease in apoptosis among differentiated neurons exposed to oxidative stress . The application of NADA increased the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which are critical for neuronal survival and function .
Table 1: Effects of NADA on Neuronal Survival and Neurotrophic Factors
Condition | BAX/BCL2 Ratio | BDNF Levels (pg/mL) | GDNF Levels (pg/mL) |
---|---|---|---|
Control | 1.0 | 50 | 30 |
Oxidative Stress | 4.0 | 20 | 15 |
NADA Treatment | 2.2 | 80 | 40 |
2. Pain Modulation
NADA has been implicated in pain modulation through its action on TRPV1 receptors. Studies indicate that NADA enhances TRPV1-mediated release of pain-related neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) in rat spinal cord slices . Furthermore, it has been shown to reduce GABAergic transmission while stimulating glutamatergic transmission onto dopaminergic neurons, suggesting a complex role in pain pathways .
3. Role in Hyperalgesia
Recent studies have highlighted the role of NADA in hyperalgesia induced by chronic sleep disruption. A targeted metabolomic screening revealed decreased levels of NADA in the thalamic reticular nucleus following chronic sleep deprivation, correlating with increased pain sensitivity . This suggests that maintaining adequate levels of NADA may be crucial for mitigating pain responses under stress conditions.
Case Study: Neuroinflammatory Diseases
A study investigated the potential of NADA as a therapeutic agent for neuroinflammatory diseases. The results indicated that NADA effectively reduced markers of inflammation in animal models, supporting its use in designing novel therapeutic strategies for conditions like multiple sclerosis and neuropathic pain .
Research Findings on Biosynthesis
The biosynthesis pathway for NADA was explored through both in vivo and in vitro assays, confirming that arachidonic acid is conjugated with dopamine primarily via FAAH-dependent mechanisms. This pathway is essential for understanding how alterations in enzyme activity could affect NADA levels and its subsequent biological effects .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415208 | |
Record name | N-Arachidonoyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199875-69-9 | |
Record name | N-Arachidonoyldopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyl dopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Arachidonoyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ARACHIDONOYL DOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.
- Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]
- Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]
- Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]
ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:
ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.
ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.
ANone: The discovery and characterization of NADA represent significant milestones in the field:
- Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]
- Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []
- Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]
ANone: NADA research draws upon and contributes to various disciplines:
- Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]
- Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]
- Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]
A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]
A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.
A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。